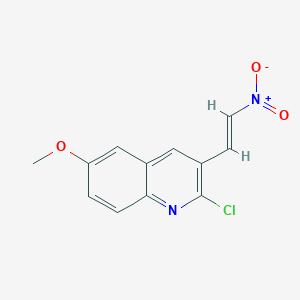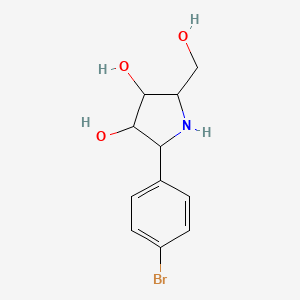
Clays
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clays are naturally occurring materials composed primarily of fine-grained minerals. These minerals are typically phyllosilicates, which are characterized by their layered structures. This compound are formed through the weathering and erosion of rocks containing silicate minerals. They are known for their plasticity when wet and their ability to harden upon drying or firing. This compound have been used for thousands of years in pottery, construction, and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clays can be synthesized in the laboratory through various methods. One common method involves the hydrothermal synthesis of clay minerals. This process typically involves the reaction of silicate and aluminum sources under high temperature and pressure conditions. For example, kaolinite, a type of clay, can be synthesized by reacting aluminum hydroxide with silicic acid at temperatures around 200°C and pressures of 1-2 MPa.
Industrial Production Methods
In industrial settings, this compound are typically mined from natural deposits. The raw clay is then processed to remove impurities and improve its properties. This processing may include washing, centrifugation, and chemical treatments. For example, bentonite clay is often treated with sodium carbonate to enhance its swelling properties.
Analyse Des Réactions Chimiques
Types of Reactions
Clays can undergo various chemical reactions, including:
Ion Exchange Reactions: this compound have the ability to exchange cations with their environment. This property is utilized in water purification and soil remediation.
Acid-Base Reactions: this compound can react with acids and bases, leading to changes in their structure and properties.
Thermal Reactions: When heated, this compound can undergo dehydroxylation, leading to the formation of new phases such as metakaolin.
Common Reagents and Conditions
Ion Exchange: Common reagents include sodium chloride and calcium chloride solutions.
Acid-Base Reactions: Hydrochloric acid and sodium hydroxide are frequently used.
Thermal Reactions: Heating in a furnace at temperatures ranging from 500°C to 1000°C.
Major Products
Ion Exchange: Modified this compound with different cation compositions.
Acid-Base Reactions: Altered this compound with modified surface properties.
Thermal Reactions: Metakaolin and other thermally altered phases.
Applications De Recherche Scientifique
Clays have a wide range of scientific research applications, including:
Chemistry: this compound are used as catalysts and catalyst supports in various chemical reactions. For example, they are used in the synthesis of zeolites and other porous materials.
Biology: this compound are studied for their potential use in drug delivery systems. Their layered structure allows for the intercalation of drugs, which can be released in a controlled manner.
Medicine: this compound are used in wound dressings and as adsorbents for toxins. They have been investigated for their potential to remove heavy metals from the body.
Industry: this compound are used in the production of ceramics, cement, and paper. They are also used as drilling muds in the oil and gas industry.
Mécanisme D'action
The mechanism by which clays exert their effects depends on their specific application. In catalysis, this compound provide a large surface area and active sites for chemical reactions. In drug delivery, the layered structure of this compound allows for the intercalation and controlled release of drugs. In adsorption, this compound can trap and immobilize contaminants through ion exchange and surface interactions.
Comparaison Avec Des Composés Similaires
Clays can be compared with other similar compounds such as:
Zeolites: Like this compound, zeolites are aluminosilicate minerals with a porous structure. zeolites have a more rigid and well-defined framework, making them highly effective as molecular sieves and catalysts.
Micas: Micas are also phyllosilicates with a layered structure. micas have a higher degree of crystallinity and are less plastic than this compound.
Talc: Talc is a magnesium silicate with a layered structure similar to this compound. talc is much softer and has a greasy feel, making it useful as a lubricant and in cosmetics.
List of Similar Compounds
- Zeolites
- Micas
- Talc
- Vermiculite
- Pyrophyllite
Propriétés
Numéro CAS |
1302-87-0 |
|---|---|
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)


